1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone is an organic compound characterized by a bromo, fluoro, and methoxy group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 4-bromo-2-fluoro-6-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Bromination and Fluorination: Starting with 2-methoxybenzene, sequential bromination and fluorination steps can be employed to introduce the respective substituents.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange.
Major Products Formed:
Oxidation: 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanoic acid.
Reduction: 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanol.
Substitution: 1-(4-Iodo-2-fluoro-6-methoxyphenyl)ethanone or 1-(4-Fluoro-2-fluoro-6-methoxyphenyl)ethanone.
Scientific Research Applications
1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone is structurally similar to other halogenated phenyl compounds, such as 1-(4-chloro-2-fluoro-6-methoxyphenyl)ethanone and 1-(4-bromo-2-fluoro-6-methoxyphenyl)ethanol. These compounds differ in their halogen substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.
Comparison with Similar Compounds
1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone
1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanol
1-(4-Iodo-2-fluoro-6-methoxyphenyl)ethanone
Properties
IUPAC Name |
1-(4-bromo-2-fluoro-6-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5(12)9-7(11)3-6(10)4-8(9)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKYWXBPIFPHFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.